molecular formula C18H19ClN2O2 B2732906 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole CAS No. 871552-98-6

1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2732906
CAS No.: 871552-98-6
M. Wt: 330.81
InChI Key: HCZQOSBCEHENIY-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole (CAS: 537009-17-9) is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with a 3-(4-chlorophenoxy)propyl chain at the 1-position and a methoxymethyl group at the 2-position. Its molecular formula is C23H21ClN2O2, with a molecular weight of 392.88 g/mol . The compound exhibits structural features common to bioactive heterocycles, including a planar aromatic system and polar substituents that may influence solubility and receptor interactions. Key properties include:

Property Value
Molecular Formula C23H21ClN2O2
Molecular Weight 392.88 g/mol
SMILES Notation Clc1ccc(cc1)OCCCn1c(COC)nc2c1cccc2
Key Functional Groups 4-Chlorophenoxy, methoxymethyl, benzodiazole

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-22-13-18-20-16-5-2-3-6-17(16)21(18)11-4-12-23-15-9-7-14(19)8-10-15/h2-3,5-10H,4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZQOSBCEHENIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorophenoxypropyl intermediate: This step involves the reaction of 4-chlorophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(4-chlorophenoxy)propyl bromide.

    Cyclization to form the benzodiazole core: The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazole ring.

    Introduction of the methoxymethyl group: The final step involves the reaction of the benzodiazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can be used to cleave the methoxymethyl group, yielding the corresponding hydroxyl derivative.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

  • Unlike the target compound, their substituents increase molecular complexity and may improve metabolic stability .
  • Difenoconazole (CAS: 119446-68-3): A triazole fungicide with a 1,3-dioxolane and chlorophenoxy group.

Benzodiazole-Based Antagonists

  • (+)-FE@SNAP () :
    A fluoroethylated benzodiazole with a methoxymethyl group and difluorophenyl substituents. Both FE@SNAP and the target compound share methoxymethyl groups, which may enhance blood-brain barrier penetration. However, FE@SNAP’s fluorinated aromatic systems likely increase binding affinity to CNS targets .

Triazole Fungicides

  • Tetraconazole (): Contains a 1,2,4-triazole core and tetrafluoroethoxy group. Though structurally distinct, its halogenated substituents (2,4-dichlorophenyl) align with the chlorophenoxy group in the target compound, suggesting shared mechanisms in disrupting fungal membrane integrity .
  • Epoxiconazole () :
    Features an epoxide and chlorophenyl-fluorophenyl system. Its cis-trans diastereoisomerism contrasts with the target compound’s fixed substituent geometry, underscoring the role of stereochemistry in bioactivity .

Antimicrobial Benzotriazoles ()

  • N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]azetidinecarboxamides: These derivatives exhibit a benzotriazole core linked to azetidinecarboxamide via a propyl chain.

Structural and Functional Analysis

Substituent Effects

  • Chlorophenoxy Group: Present in the target compound and difenoconazole , this group enhances lipophilicity and may facilitate membrane penetration in pesticidal applications.

Physicochemical Properties

A comparative analysis of melting points and molecular weights reveals trends in solubility and crystallinity:

Compound Molecular Weight Melting Point Key Substituents
Target Compound 392.88 Not Reported 4-Chlorophenoxy, methoxymethyl
1-(4-Bromophenyl)-3-thiadiazolylurea (8d) ~500 (est.) 155–160°C Bromophenyl, thiadiazole
Tetraconazole 372.2 Not Reported Dichlorophenyl, tetrafluoroethoxy
Epoxiconazole 329.8 Not Reported Chlorophenyl, fluorophenyl

Higher molecular weight compounds (e.g., derivatives) may exhibit reduced solubility, whereas halogenated analogs (e.g., tetraconazole) prioritize target affinity over bioavailability .

Biological Activity

1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenoxy group and the methoxymethyl substituent contributes to its unique chemical behavior and biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodiazole derivatives can inhibit bacterial growth effectively. The specific compound may share similar mechanisms of action, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Compound Target Organism Inhibition Zone (mm) Reference
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and activation of caspases.

Case Study: Effects on Cancer Cell Lines

A study examining the effects of the compound on human cancer cell lines revealed promising results:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 8 µM
    • MCF-7: 12 µM
    • A549: 10 µM

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while having a lesser effect on normal cells.

The proposed mechanism of action for this compound includes:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile of the compound. Initial assessments indicate moderate toxicity at higher concentrations, necessitating further investigation into its safety for potential therapeutic use.

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